molecular formula C21H19N5O4S2 B4936510 ENPP3 Inhibitor

ENPP3 Inhibitor

Cat. No.: B4936510
M. Wt: 469.5 g/mol
InChI Key: VXNXKGJSGMZXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ENPP3 Inhibitor is a compound that targets ectonucleotide pyrophosphatase/phosphodiesterase family member 3 (ENPP3). ENPP3 is an enzyme involved in the hydrolysis of extracellular nucleotides, playing a crucial role in various cellular processes, including signaling pathways that control cell growth, differentiation, and apoptosis. ENPP3 inhibitors have gained significant attention in medical research, particularly in the context of cancer and other diseases .

Preparation Methods

The preparation of ENPP3 inhibitors involves several synthetic routes and reaction conditions. One common method includes the use of antibody-drug conjugates (ADC) targeting ENPP3. These ADCs are composed of an antibody against ENPP3 conjugated to a cytotoxic agent, such as monomethyl auristatin F (MMAF), via a linker like maleimidocaproyl (mc). The synthesis involves binding and internalization assays, cytotoxicity assays, and tumor growth inhibition in mouse xenograft models .

Industrial production methods for ENPP3 inhibitors are still under development, with ongoing research focusing on optimizing the synthesis process to ensure high yield and purity. The production involves the use of advanced biotechnological techniques to produce the antibody components and conjugate them with the cytotoxic agents.

Chemical Reactions Analysis

ENPP3 inhibitors undergo various chemical reactions, including:

    Oxidation: ENPP3 inhibitors can undergo oxidation reactions, which may alter their chemical structure and activity.

    Reduction: Reduction reactions can also occur, potentially affecting the inhibitor’s efficacy.

    Substitution: Substitution reactions are common, where specific functional groups in the inhibitor molecule are replaced with others to enhance its activity or selectivity.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally aim to enhance the inhibitor’s potency and selectivity .

Scientific Research Applications

ENPP3 inhibitors have a wide range of scientific research applications, including:

    Chemistry: Used in the study of nucleotide metabolism and enzyme inhibition.

    Biology: Investigated for their role in cellular signaling pathways and their effects on cell growth and differentiation.

    Medicine: Explored as potential therapeutic agents for cancer treatment, particularly in renal cell carcinoma. .

    Industry: Utilized in the development of new drugs and therapeutic agents targeting ENPP3.

Comparison with Similar Compounds

ENPP3 inhibitors are compared with other ectonucleotidase inhibitors, such as:

ENPP3 inhibitors are unique in their selectivity for ENPP3 over other ectonucleotidases, making them promising candidates for targeted cancer therapy and other therapeutic applications .

Properties

IUPAC Name

2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNXKGJSGMZXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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